molecular formula C17H21NO6 B15090067 Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B15090067
M. Wt: 335.4 g/mol
InChI Key: DECPXHPVIDJDTN-UHFFFAOYSA-N
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Description

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with an amino group and a carboxylic acid moiety at the 8-position. The carbobenzyloxy (Cbz) group serves as a protective group for the amine, enhancing stability during synthetic procedures. The unprotected analog, 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0), has a molecular weight of 201.21 g/mol (C₉H₁₅NO₄) and is used in polymer modification and pharmaceutical synthesis .

Properties

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

8-(phenylmethoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C17H21NO6/c19-14(20)16(6-8-17(9-7-16)23-10-11-24-17)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20)

InChI Key

DECPXHPVIDJDTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C(=O)O)NC(=O)OCC3=CC=CC=C3)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a diol and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Protection of the Amino Group: The amino group is then protected using the carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Not explicitly listed ~C₁₆H₁₉NO₆ ~333.33 (estimated) Protected amine for peptide synthesis; enhanced stability
8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 54621-18-0 C₉H₁₅NO₄ 201.21 Polymer modification, intermediate in pharmaceuticals
8-N-Boc-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 886362-27-2 C₁₄H₂₃NO₆ 301.33 Boc-protected analog; organic intermediate
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 412293-42-6 C₁₀H₁₆O₄ 200.23 Increased hydrophobicity; used in polymer research
8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 61749-07-3 C₁₇H₂₂O₆ 322.35 Aromatic substitution; potential pharmacological applications
8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester Not listed C₁₂H₁₈O₅ 242.27 Ester derivative for coupling reactions

Key Comparison Points

Protective Groups: Cbz Protection: Offers stability during peptide synthesis but requires selective deprotection (e.g., hydrogenolysis). Noted in for use in pharmaceutical intermediates . Boc Protection: The Boc analog (CAS 886362-27-2) is thermally stable and cleaved under acidic conditions, making it suitable for orthogonal protection strategies .

Aromatic Substituents (CAS 61749-07-3): The 3,4-dimethoxyphenyl group introduces π-π interactions, which may enhance binding to biological targets .

Functional Group Modifications: Ethyl Ester Derivatives (e.g., CAS 5957-80-2): Improve solubility in organic solvents for coupling reactions . Free Amino Acid (CAS 54621-18-0): Directly used in polymer modification due to its reactive amine and carboxyl groups .

Synthetic Utility: The parent amino acid (CAS 54621-18-0) is a precursor for clozapine analogs and EDG-2 receptor inhibitors, highlighting its role in central nervous system drug development . Boc and Cbz derivatives are critical intermediates in solid-phase peptide synthesis (SPPS), as evidenced by their commercial availability .

Q & A

Q. What are the common synthetic routes for preparing Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its derivatives?

The compound is typically synthesized via reductive amination of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with benzaldehyde, followed by esterification using trimethylsilyldiazomethane to yield methyl esters (55% yield over two steps). This approach is critical for introducing hydrophobic substituents in spiro-diketopiperazine (DKP) frameworks, which are relevant for MDM2-p53 inhibition studies . Alternative routes involve hydrolysis of methyl esters under acidic conditions (e.g., 2 N HCl in dioxane) to generate carboxylic acid derivatives for further functionalization .

Q. How is LC/MS employed to characterize intermediates during synthesis?

Liquid chromatography-mass spectrometry (LC/MS) is used to verify the molecular weight and purity of intermediates. For example, methyl ester derivatives of spiro-DKPs are confirmed via retention time (Rt = 1.63 min) and molecular ion peaks (e.g., m/z = 470.2 [MH⁺]) . Method optimization includes selecting mobile phases compatible with the compound’s hydrophobicity and ionization efficiency, ensuring minimal fragmentation during analysis.

Q. What protective group strategies are applied to the amino and carboxylic acid functionalities?

The amino group is often protected via reductive amination with benzaldehyde (Cbz group), while the carboxylic acid is temporarily converted to a methyl ester using trimethylsilyldiazomethane. These protective groups enhance solubility and prevent undesired side reactions during subsequent coupling steps . For tert-butyl ester protection in piperidine alkaloid synthesis, Boc (tert-butoxycarbonyl) groups are employed to stabilize intermediates .

Q. Which analytical techniques are used to assess purity and structural integrity?

Purity is evaluated via high-performance liquid chromatography (HPLC), while structural confirmation relies on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, IR spectra identify carbonyl stretches (1700–1750 cm⁻¹) in ester derivatives, and ¹H NMR confirms spirocyclic proton environments .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized for methyl ester derivatives to maximize carboxylic acid yield?

Hydrolysis of methyl esters (e.g., 8-[...]decane-8-carboxylic acid methyl ester) is performed in dioxane with 2 N HCl, requiring precise control of reaction time (overnight) and temperature (room temperature). Yield optimization involves monitoring reaction progress via TLC or LC/MS to avoid over-hydrolysis or side reactions. Post-reaction workup includes extraction with ethyl acetate and drying over Na₂SO₄ .

Q. How are contradictions in stereochemical assignments resolved for spirocyclic derivatives?

Stereochemical ambiguities arise in compounds like 7-methyl-9-nonyl-1,4-dioxaspiro derivatives, where diastereomeric ratios (e.g., 75:25) are determined via chiral HPLC or NMR analysis. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive configurations by analyzing Flack parameters (e.g., η or x) to distinguish enantiomers .

Q. What computational methods predict the reactivity of spirocyclic compounds in medicinal chemistry applications?

Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions like Friedel-Crafts alkylation. Molecular docking studies assess binding affinities of spiro-DKPs to targets like MDM2, guiding structural modifications for enhanced inhibition .

Q. What challenges arise in crystallographic refinement of spirocyclic compounds, and how are they addressed?

Spirocyclic systems often exhibit pseudosymmetry, complicating space group determination. SHELXL refinement strategies include twin refinement and the use of the Hooft parameter (y) to handle centrosymmetric ambiguities. High-resolution data (≤1.0 Å) and robust scaling algorithms improve model accuracy .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for reductive amination to avoid byproducts .
  • Crystallography : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
  • Data Contradictions : Cross-validate NMR and X-ray results with computational models to resolve structural discrepancies .

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